Lipophilicity Advantage over Non-CF₃ Analog
The target compound exhibits a computed XLogP3 of 2.7, compared to approximately 1.95 for 4-fluoro-3-methylbenzaldehyde (CAS 135427-08-6), which lacks the 5-trifluoromethyl group [1][2]. This 0.75 log unit difference corresponds to a ~5.6-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced lipophilicity imparted by the -CF₃ substituent [1]. The increased lipophilicity is directly relevant to passive membrane permeability and non-specific protein binding in drug-like molecules derived from this building block [3].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6): XLogP3 ≈ 1.95 |
| Quantified Difference | ΔXLogP3 = +0.75; ~5.6-fold higher octanol-water partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release); octanol-water partition system at 25°C |
Why This Matters
Procurement decisions for building blocks targeting intracellular targets or requiring blood-brain barrier penetration should prioritize the higher-lipophilicity CF₃-bearing compound over the non-CF₃ analog.
- [1] PubChem Compound Summary for CID 86277670, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information (2024). View Source
- [2] ChemicalBook. 4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6) Properties. LogP: 1.94660. View Source
- [3] G. et al. Figure 28: HDAC8 isoenzyme selectivity of trifluoromethylbenzyl-containing compounds. PMC (2023). View Source
